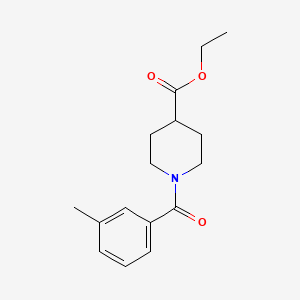
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a chemical compound that has been widely used in scientific research. It is a potential drug candidate that has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, leading to its biological effects. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In addition, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. In addition, this compound has been shown to have antioxidant properties, which may contribute to its biological effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its versatility in scientific research. It can be used as a drug candidate, as well as a probe to study various biological processes. In addition, the synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting. However, one of the limitations of this compound is its potential toxicity. More research is needed to fully understand the toxicity profile of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One area of research is the development of this compound as a potential drug candidate for the treatment of cancer and other diseases. In addition, this compound can be used as a probe to study various biological processes, such as protein-protein interactions and enzyme activity. Furthermore, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Overall, N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a promising compound that has the potential to make significant contributions to scientific research.
Synthesemethoden
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-formyl-2-methylindole in the presence of a base to yield the desired product. The synthesis of this compound has been reported in the literature and can be carried out in a laboratory setting with relative ease.
Wissenschaftliche Forschungsanwendungen
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential use as a drug candidate. It has been shown to have anti-cancer, anti-inflammatory, and antiviral properties. In addition, this compound has been used as a probe to study various biological processes, such as protein-protein interactions and enzyme activity. The versatility of this compound makes it an attractive target for scientific research.
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12-7-8-14(20)9-17(12)21-19(24)10-22-13(2)16(11-23)15-5-3-4-6-18(15)22/h3-9,11H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYCGGVTSGQTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)
![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)

![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)





![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)